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Compound of Interest

Compound Name: Pedalitin

Cat. No.: B157511 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin

Introduction
Pedalitin is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone,

that has been isolated from various plant species, including Eremosparton songoricum,

Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, Pedalitin
has garnered interest from researchers for its potential biological activities, such as its role as

an inhibitor of xanthine oxidase, tyrosinase, and α-glucosidase.[1][3][4] This guide provides a

comprehensive overview of its chemical structure, stereochemical properties, and the

experimental methodologies used for its characterization and synthesis.

Chemical Structure
Pedalitin's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule

is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to

this backbone.

IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for Pedalitin is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-

methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.

Caption: 2D chemical structure of Pedalitin.
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Physicochemical Properties
A summary of the key identifiers and physicochemical properties of Pedalitin is presented in

the table below.

Property Value Reference(s)

Molecular Formula C₁₆H₁₂O₇ [1][5]

Molecular Weight 316.26 g/mol [1][5]

CAS Registry Number 22384-63-0 [1][5]

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-

dihydroxy-7-methoxychromen-

4-one

[1]

Synonyms

3',4',5,6-Tetrahydroxy-7-

methoxyflavone; 5,6,3',4'-

Tetrahydroxy-7-

methoxyflavone; 6-

Hydroxyluteolin-7-methyl ether

[1][4][5]

Physical Description Yellow powder [4]

Melting Point 300 - 301 °C [1]

InChIKey
QWUHUBDKQQPMQG-

UHFFFAOYSA-N
[1]

Stereochemistry
Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The

concept of absolute configuration, often described using R/S notation, is applied to chiral

centers—typically a carbon atom bonded to four different substituents.[6][7]

Pedalitin, as a flavone, possesses a largely planar ring system and does not contain any chiral

centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism.

Consequently, the designation of an absolute configuration (R or S) is not applicable to

Pedalitin.
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While Pedalitin itself is achiral, the conformation of its structure, particularly the rotation around

the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies

on a tetraacetate derivative of Pedalitin have been conducted to unambiguously determine its

structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the

C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]

Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of natural products like

Pedalitin. While detailed spectra for Pedalitin itself are not fully provided in the cited literature,

data for its tetraacetate derivative have been published.

Data Type Values Reference(s)

¹H NMR (Pedalitin

tetraacetate)

(500 MHz, CDCl₃) δ 3.95 (s,

3H), 2.44 (s, 3H), 2.35 (s, 6H),

2.34 (s, 3H), 2.33 (s, 3H)

[3]

¹³C NMR (Pedalitin

tetraacetate)

(125 MHz, CDCl₃) δ 176.0,

168.7, 168.0, 167.9, 167.8,

160.3, 156.3, 155.6, 144.6,

142.6, 141.8, 130.7, 129.9,

124.4, 124.2, 121.4, 111.2,

108.6, 98.2, 56.6, 20.8, 20.7,

20.6, 20.2

[3]

GC-MS (Pedalitin)
Top Peak m/z: 316; 2nd

Highest m/z: 270
[1]

Experimental Protocols
The following sections detail the methodologies for the synthesis of Pedalitin and the

preparation of its derivative for structural analysis.

Synthesis of Pedalitin
A concise synthesis of Pedalitin has been achieved through a multi-step process starting from

readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative
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cyclization, and a final demethylation step.

6-hydroxy-2,3,4-trimethoxyacetophenone +
Vanillin

Aldol Condensation
(Basic Conditions)

Step 1

2'-hydroxychalcone intermediate

Oxidative Cyclization
(Iodine in DMSO)

Step 2

Intermediate Flavone (5)

Serial Demethylation
(30% HBr in Acetic Acid)

Step 3

Pedalitin (1)

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of Pedalitin.

Detailed Protocol:
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Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under

basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]

Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using

iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]

Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy

groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen

bromide solution in acetic acid, yielding the final product, Pedalitin.[3][8]

Preparation of Pedalitin Tetraacetate for X-ray
Crystallography
To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure,

Pedalitin is converted to its tetraacetate derivative.[3]

Pedalitin

Acetylation Reaction

Pedalitin Tetraacetate (6)
(94.7% yield)

Reagents:
Acetic Anhydride (Ac₂O)

Pyridine

Conditions:
Room Temperature

12 hours

Crystallization

Single Crystal for
X-ray Analysis

Click to download full resolution via product page
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Caption: Experimental workflow for Pedalitin acetylation.

Detailed Protocol:

Acetylation: Pedalitin is acetylated using standard conditions: acetic anhydride (Ac₂O) and

pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields

Pedalitin tetraacetate in high purity (94.7%).[3]

Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of

a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]

Conclusion
Pedalitin is an achiral, naturally occurring flavone with a well-defined chemical structure. Its

identity has been confirmed through systematic nomenclature, spectroscopic analysis, and

unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways

developed provide a reliable method for obtaining this compound for further research into its

biological and pharmacological properties. This guide serves as a technical resource for

professionals in the fields of natural product chemistry, medicinal chemistry, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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